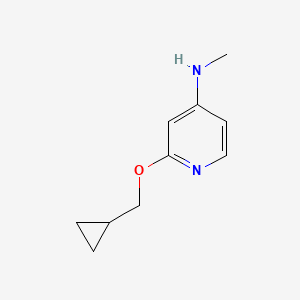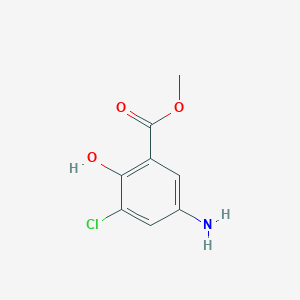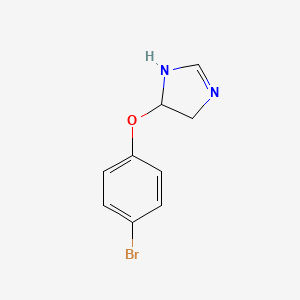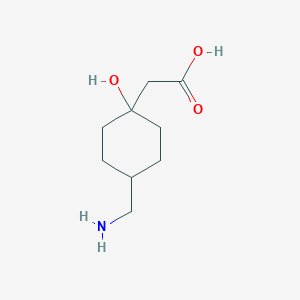![molecular formula C11H7ClN4 B12836525 6-Chloro-2-(pyridin-3-yl)imidazo[1,2-b]pyridazine](/img/structure/B12836525.png)
6-Chloro-2-(pyridin-3-yl)imidazo[1,2-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(pyridin-3-yl)imidazo[1,2-b]pyridazine is a heterocyclic compound that features a fused ring system combining imidazo and pyridazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(pyridin-3-yl)imidazo[1,2-b]pyridazine typically involves multi-step procedures starting from readily available precursors. One common method includes the cyclization of appropriate pyridine derivatives with imidazole intermediates under controlled conditions. For instance, a typical synthetic route might involve:
Starting Materials: Pyridine-3-carboxaldehyde and 2-chloroimidazole.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 120°C).
Cyclization: The intermediate formed undergoes cyclization to yield the desired imidazo[1,2-b]pyridazine structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized processes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-(pyridin-3-yl)imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its electronic properties.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino-imidazo[1,2-b]pyridazine derivative, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
6-Chloro-2-(pyridin-3-yl)imidazo[1,2-b]pyridazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(pyridin-3-yl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it might bind to a kinase enzyme, blocking its activity and thereby affecting cell signaling pathways involved in disease progression.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-3-nitro-imidazo[1,2-b]pyridazine
- 2-(Pyridin-3-yl)imidazo[1,2-b]pyridazine
- 6-Bromo-2-(pyridin-3-yl)imidazo[1,2-b]pyridazine
Uniqueness
6-Chloro-2-(pyridin-3-yl)imidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for targeted research and development.
Propiedades
Fórmula molecular |
C11H7ClN4 |
|---|---|
Peso molecular |
230.65 g/mol |
Nombre IUPAC |
6-chloro-2-pyridin-3-ylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C11H7ClN4/c12-10-3-4-11-14-9(7-16(11)15-10)8-2-1-5-13-6-8/h1-7H |
Clave InChI |
GSBHZRAODFNQSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=CN3C(=N2)C=CC(=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Chloropyrrolo[1,2-c]pyrimidine](/img/structure/B12836461.png)
![(5AR,10bS)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B12836466.png)




![Methyl 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12836493.png)



